3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid

Solubility Medicinal Chemistry Building Block

Replace generic pyrazole acids lacking a tertiary amine handle. This 3-(dimethylamino)-5-carboxylic acid (MW 155.15) enables unique amidation, coordination chemistry, and sGC activator routes (CFM-1571). - **Key advantage**: Dimethylamino group improves DMF/DMSO solubility (TPSA 70.8 Ų) vs methyl analogs (55.1 Ų). - **Proven utility**: Validated intermediate for cardiovascular and fibrosis research; microwave-compatible (>85% yield, ≤1 h). - **Supply**: Research-grade solid, 97% purity, ideal for parallel synthesis and MOF design.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13074237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN(C)C1=NNC(=C1)C(=O)O
InChIInChI=1S/C6H9N3O2/c1-9(2)5-3-4(6(10)11)7-8-5/h3H,1-2H3,(H,7,8)(H,10,11)
InChIKeyUIPMRUCLPRYHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1H-pyrazole-5-carboxylic Acid: Core Properties


3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid (CAS 2099036-79-8, MF C6H9N3O2, MW 155.15) is a heterocyclic building block featuring a pyrazole core with a dimethylamino group at the 3-position and a carboxylic acid at the 5-position . The dimethylamino substituent confers enhanced solubility in polar solvents and distinct electronic properties compared to unsubstituted or methyl-substituted pyrazole-5-carboxylic acid analogs . The compound is supplied as a research-grade solid with a typical purity of 97% for use as a versatile intermediate in medicinal chemistry and agrochemical development .

Why 3-(Dimethylamino)-1H-pyrazole-5-carboxylic Acid Cannot Be Substituted


Direct substitution with unsubstituted pyrazole-5-carboxylic acid or simple methyl-substituted analogs (e.g., 3-methyl-1H-pyrazole-5-carboxylic acid) is not viable for applications requiring a hydrogen-bond-accepting tertiary amine handle. The dimethylamino group at the 3-position introduces a strong electron-donating effect and a nucleophilic site absent in the parent heterocycle, enabling unique amidation and coordination chemistry pathways . Furthermore, the solubility profile of this compound differs significantly from its 3-amino and 3-methyl counterparts, impacting reaction yields in polar aprotic media [1]. Selection of this specific building block is driven by the need for the dimethylamino pharmacophore—a feature that cannot be replicated by other 3-substituted pyrazole-5-carboxylic acids.

3-(Dimethylamino)-1H-pyrazole-5-carboxylic Acid: Quantitative Advantages


Enhanced Solubility in Polar Aprotic Solvents

The dimethylamino group of 3-(dimethylamino)-1H-pyrazole-5-carboxylic acid provides a calculated topological polar surface area (TPSA) of 70.8 Ų, significantly higher than the 55.1 Ų of 3-methyl-1H-pyrazole-5-carboxylic acid . This translates to increased solubility in DMSO and DMF, critical for high-throughput chemistry and bioconjugation workflows.

Solubility Medicinal Chemistry Building Block

Distinct Electronic Effects: Hammett σmeta

The 3-dimethylamino substituent exerts an electron-donating Hammett σmeta of -0.16 compared to -0.10 for a 3-amino group [1]. This difference in electronic environment influences the acidity of the 5-carboxylic acid (predicted pKa 3.8 vs. 3.4) and modulates the reactivity of the pyrazole ring toward electrophilic substitution.

Electronics SAR Hammett Parameter

Microwave-Assisted Cyclocondensation Efficiency

The compound can be synthesized via a microwave-assisted cyclocondensation of a pre-formed enaminone with hydrazine hydrate, achieving yields of >85% within 1 hour . This compares favorably to traditional thermal reflux methods for related 3-substituted pyrazole-5-carboxylic acids, which typically require 6-8 hours and achieve yields of 70-80% .

Synthesis Microwave Chemistry Cyclocondensation

Key Scaffold for sGC Activator Synthesis

3-(Dimethylamino)-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of CFM-1571 hydrochloride, a soluble guanylyl cyclase (sGC) activator . In contrast, the 3-methyl analog is not a reported precursor for this class of sGC activators. CFM-1571 exhibits an IC50 of 2.84 µM in inhibiting collagen-stimulated platelet aggregation , highlighting the functional relevance of the dimethylamino substituent in the final bioactive molecule.

sGC Activator Cardiovascular CFM-1571

3-(Dimethylamino)-1H-pyrazole-5-carboxylic Acid: Validated Applications


CFM-1571 and sGC Activator Synthesis

This compound is a validated building block for the synthesis of CFM-1571 hydrochloride, a soluble guanylyl cyclase (sGC) activator with an in vitro IC50 of 2.84 µM against collagen-stimulated platelet aggregation . Research groups focused on cardiovascular biology, pulmonary hypertension, or fibrosis should procure this specific intermediate to replicate published synthetic routes and explore structure-activity relationships around the pyrazole core.

Microwave-Assisted Pyrazole Library Synthesis

Given its high synthetic accessibility under microwave irradiation (>85% yield in ≤1 hour) , this compound is ideally suited for parallel synthesis and library production in medicinal chemistry core facilities. The dimethylamino handle can be retained or further functionalized, allowing for efficient exploration of chemical space around the 3-position.

Metal-Catalyzed Cross-Coupling and Amidation

The increased topological polar surface area (TPSA 70.8 Ų) of this compound relative to methyl-substituted analogs (TPSA 55.1 Ų) translates to improved solubility in polar aprotic solvents like DMF and DMSO. This property is advantageous for palladium-catalyzed cross-coupling reactions and amide bond formations under standard high-throughput screening conditions, minimizing precipitation and ensuring consistent reaction progress.

Pyrazole-Based Ligands for Coordination Chemistry

The combination of a 5-carboxylic acid and a 3-dimethylamino group provides a multidentate binding motif. The dimethylamino nitrogen can act as an additional donor site, offering distinct coordination geometries and stability constants compared to ligands derived from 3-amino or 3-methyl pyrazole carboxylic acids . This is particularly relevant for the design of novel metal-organic frameworks (MOFs) or catalysts.

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